molecular formula C14H13BrN2O B13967638 N-benzyl-2-(5-bromopyridin-2-yl)acetamide

N-benzyl-2-(5-bromopyridin-2-yl)acetamide

Cat. No.: B13967638
M. Wt: 305.17 g/mol
InChI Key: MFVMVBWFPPMPFW-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-bromopyridin-2-yl)acetamide is a chemical compound with the molecular formula C14H13BrN2O. It is an intermediate used in the synthesis of various pharmaceutical compounds, including tirbanibulin, which is used for the treatment of actinic keratosis . This compound is characterized by the presence of a benzyl group, a bromopyridine moiety, and an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-benzyl-2-(5-bromopyridin-2-yl)acetamide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with benzylamine in the presence of coupling reagents such as EDCI·HCl and HOBt. The reaction is carried out in a solvent like dichloromethane at room temperature for 18 hours . The crude product is then purified by flash chromatography to obtain the desired compound.

Industrial Production Methods

For industrial production, the process may involve the use of toluene as a solvent and a nitrogen atmosphere to ensure high yield and purity. due to the hazardous nature of toluene, alternative solvents and safer reaction conditions are being explored .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-bromopyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(5-bromopyridin-2-yl)acetamide is used in various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(5-bromopyridin-2-yl)acetamide is unique due to its specific structure, which makes it a suitable intermediate for the synthesis of tirbanibulin. The presence of the benzyl group enhances its reactivity and allows for the formation of complex molecules with significant pharmaceutical applications .

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

N-benzyl-2-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C14H13BrN2O/c15-12-6-7-13(16-10-12)8-14(18)17-9-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)

InChI Key

MFVMVBWFPPMPFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC=C(C=C2)Br

Origin of Product

United States

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